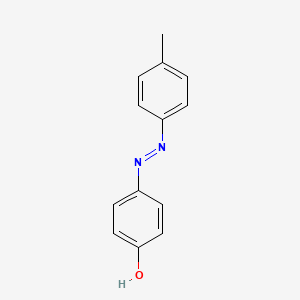

4-(4-Methylphenylazo)phenol

Description

Contextualization within Azo Compound Chemistry

Azo compounds are a major class of organic colorants distinguished by the presence of a diazene (B1210634) functional group (–N=N–), which connects two aromatic rings. cymitquimica.combch.ro This azo bridge is a chromophore that is fundamental to the vibrant colors exhibited by these compounds. cymitquimica.combch.ro The synthesis of most azo dyes, including 4-(4-Methylphenylazo)phenol, typically involves a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with a suitable coupling agent, such as a phenol (B47542) or an arylamine. ijisrt.comijisrt.orgjournalpsij.comresearchgate.net

The specific arrangement of the aromatic rings and the nature of the substituents on them significantly influence the electronic properties and, consequently, the color and reactivity of the azo compound. bch.ro In the case of this compound, the molecule possesses a phenolic hydroxyl (-OH) group and a methyl (-CH3) group, which modulate its chemical behavior and solubility. cymitquimica.com

Significance of Phenolic Azo Dyes in Scientific Inquiry

Phenolic azo dyes represent a substantial and versatile subgroup of azo compounds. The presence of the hydroxyl group on the aromatic ring makes them particularly interesting for several reasons. This functional group can influence the dye's solubility in different solvents and its ability to form hydrogen bonds. cymitquimica.comiucr.org Furthermore, the hydroxyl group can be chemically modified, allowing for the synthesis of a wide array of derivatives with tailored properties. farmaciajournal.comfarmaciajournal.com

From a research perspective, phenolic azo dyes are valuable intermediates in the synthesis of more complex molecules and materials. bch.ro They are extensively studied for their potential applications in various technological fields, including the development of dyes for textiles and other materials, as well as in high-technology areas like electro-optical devices. iucr.org Their synthesis is relatively straightforward, and the ability to introduce a wide variety of substituents allows for the fine-tuning of their properties for specific scientific investigations. bch.roresearchgate.net

Overview of Research Domains for this compound

The compound this compound has been a subject of investigation across multiple scientific disciplines due to its distinct characteristics. Its primary research applications include:

Synthesis and Characterization: A significant body of research focuses on the synthesis of this compound and its derivatives. farmaciajournal.com These studies often involve detailed characterization using various spectroscopic techniques, such as UV-Visible, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), to elucidate their molecular structures and properties. bch.rojournalpsij.com

Materials Science: The compound serves as a precursor or a key component in the development of new materials. For instance, it has been used in the synthesis of novel azoderivatives with potential mesomorphic (liquid crystal) properties. farmaciajournal.com The vibrant color and stability of azo compounds also make them candidates for applications in dyes and pigments. cymitquimica.com

Analytical Chemistry: The distinct spectral properties of this compound make it useful in analytical studies. For example, its UV-Visible absorption spectrum can be used for its identification and quantification. nist.gov

Biochemical Research: In some studies, this compound has been utilized as a synthetic substrate to investigate the activity of enzymes like mushroom tyrosinase. researchgate.net

The following table provides a summary of the key chemical and physical properties of this compound:

| Property | Value | Source |

| CAS Registry Number | 2497-33-8 | nist.govguidechem.comnist.govchemicalbook.comchemicalbook.com |

| Molecular Formula | C13H12N2O | nist.govguidechem.comnist.govchemicalbook.comchemicalbook.com |

| Molecular Weight | 212.25 g/mol | nist.govguidechem.comnist.govchemicalbook.comchemicalbook.com |

| Appearance | White to Almost white powder to crystal | guidechem.com |

| λmax (in CH3CN) | 358 nm | guidechem.com |

Detailed research findings have further elucidated the structural and electronic characteristics of this compound. For example, mass spectrometry studies have revealed characteristic fragmentation patterns that are dependent on the types and positions of substituents. bch.ro X-ray crystallography has been employed to determine the precise molecular geometry, showing a trans configuration of the azobenzene (B91143) moiety and the planarity of the phenyl rings. iucr.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(4-methylphenyl)diazenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-10-2-4-11(5-3-10)14-15-12-6-8-13(16)9-7-12/h2-9,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPWYNVDCPPLMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2497-33-8 | |

| Record name | 4-(4-Methylphenylazo)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Methylphenylazo Phenol

Direct Synthesis Pathways

The formation of 4-(4-Methylphenylazo)phenol is primarily achieved through well-established chemical reactions involving diazotization and coupling with phenolic compounds.

Diazotization and Electrophilic Aromatic Substitution Reactions

The most common method for synthesizing this compound involves a two-step process: the diazotization of an aromatic amine followed by an electrophilic aromatic substitution reaction with a phenol (B47542). nih.gov In this process, an aromatic amine, such as p-toluidine (B81030), is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5°C) to form a diazonium salt. nih.govmdpi.com This diazonium salt is generally unstable and is used immediately in the subsequent step. nih.gov

The resulting diazonium salt acts as an electrophile and reacts with a nucleophilic coupling component, which in this case is a phenol. nih.gov The hydroxyl group of the phenol is a strong activating group, directing the electrophilic attack to the ortho and para positions. lkouniv.ac.inbyjus.com In the case of phenol itself, the substitution occurs predominantly at the para position relative to the hydroxyl group to yield this compound. nih.gov If the para position is already occupied, the substitution will occur at the ortho position. nih.gov This electrophilic aromatic substitution is a fundamental reaction in the synthesis of many azo dyes. nih.gov

The general reaction scheme can be represented as follows:

Step 1: Diazotization of p-toluidine CH₃-C₆H₄-NH₂ + NaNO₂ + 2HCl → CH₃-C₆H₄-N₂⁺Cl⁻ + NaCl + 2H₂O

Step 2: Azo coupling with phenol CH₃-C₆H₄-N₂⁺Cl⁻ + C₆H₅OH → CH₃-C₆H₄-N=N-C₆H₄-OH + HCl

An alternative "green" route for synthesizing azo compounds utilizes methyl nitrite for the diazotization step, which avoids the production of nitrous acid and the associated formation of dark decomposition byproducts. scirp.org

Utilization of Phenolic Precursors

The synthesis of this compound inherently relies on the use of phenolic precursors. farmaciajournal.com Phenol is the direct precursor that couples with the diazonium salt of p-toluidine. farmaciajournal.com The reactivity of the phenol is crucial for the success of the coupling reaction. The hydroxyl group on the phenol ring is a powerful activating group, making the aromatic ring electron-rich and thus highly susceptible to electrophilic attack by the diazonium ion. byjus.comlibretexts.org This high reactivity allows the reaction to proceed under mild conditions. libretexts.org

In some cases, substituted phenols can be used to create derivatives of this compound. For instance, the use of p-cresol (B1678582) (4-methylphenol) as the phenolic precursor would lead to the formation of 4-methyl-2-(p-tolyldiazenyl)phenol. scirp.org The nature and position of substituents on the phenolic precursor can influence the reaction rate and the properties of the resulting azo dye.

Derivatization and Structural Modification Strategies

Once synthesized, this compound can be further modified to create a variety of derivatives with tailored properties. These modifications can alter its color, solubility, and affinity for different substrates or introduce new functional groups for further reactions.

Formation of Azo-Azomethine Hybrids

Azo-azomethine compounds can be synthesized from this compound. These hybrid molecules contain both an azo (-N=N-) group and an azomethine (-CH=N-) group, which can lead to interesting electronic and optical properties. semanticscholar.orgnih.gov One synthetic route involves a coupling reaction with E-4-((phenylimino)methyl)phenol and diazonium salts. semanticscholar.org Another approach involves the synthesis of 4-[[[4-[(4-methylphenyl)azo]phenyl]imino]methyl]-phenol through standard coupling methods where p-toluidine is diazotized and coupled with a Schiff base precursor. dergipark.org.tr

These azo-azomethine derivatives can be further modified, for example, by introducing an acryloyl group. semanticscholar.orgresearchgate.net This is typically a two-step process where the sodium salt of the azo-azomethine is first formed and then reacted with acryloyl chloride. semanticscholar.org

| Precursor | Reagent | Product | Reference |

| E-4-((phenylimino)methyl)phenol | Diazonium salts | Azo-azomethine derivatives | semanticscholar.org |

| p-Toluidine | Schiff base precursor | 4-[[[4-[(4-methylphenyl)azo]phenyl]imino]methyl]-phenol | dergipark.org.tr |

| Azo-azomethine | Metallic sodium, Acryloyl chloride | Acryloyl derivatives of azo-azomethine | semanticscholar.org |

Synthesis of Phenoxyacetate (B1228835) Derivatives

The phenolic hydroxyl group of this compound provides a convenient site for derivatization. One common modification is the synthesis of phenoxyacetate derivatives. farmaciajournal.comrevmaterialeplastice.ro This is typically achieved through a Williamson ether synthesis, where the sodium salt of the phenol (a phenoxide) is reacted with a chloroacetic acid derivative. revmaterialeplastice.rojetir.org For example, 4-(p-methylphenylazo)phenoxyacetic acid can be synthesized by reacting the sodium salt of this compound with monochloroacetic acid. jetir.org

The general synthesis involves converting the phenol to its sodium salt using a base like sodium hydroxide (B78521) and then reacting it with an alkyl halide, such as ethyl chloroacetate. revmaterialeplastice.ro Subsequent hydrolysis of the ester yields the corresponding carboxylic acid. revmaterialeplastice.ro These reactions often require an anhydrous medium to prevent the decomposition of the alkaline phenoxides. farmaciajournal.com

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | Sodium hydroxide, Chloroacetic acid | 4-(p-methylphenylazo)phenoxyacetic acid | jetir.org |

| 4-(phenylazo)phenols | N-chloro-acetylaniline-2-substituted | 4-(N-phenylacetamid-oxy)azobenzenes | farmaciajournal.com |

| p-azophenols | Ethyl chloroacetate | Ethyl 4-(phenylazo)phenoxyacetate derivatives | revmaterialeplastice.ro |

Reactions with Metal Complexes and Organometallic Transformations

The azo group and the phenolic oxygen of this compound and its derivatives can act as ligands, coordinating with various metal ions to form metal complexes. nih.govnih.gov The formation of these complexes can lead to significant changes in the electronic and spectral properties of the parent molecule.

For instance, 2-(arylazo)phenols have been shown to react with ruthenium precursors like [Ru(dmso)₄Cl₂] to form ruthenium(III) complexes. nih.gov In some cases, these reactions can lead to unusual C-C coupling between the arylazo fragments. nih.gov The azo group can also be involved in organometallic transformations, such as the transfer of a phenylazophenyl group from one metal to another. gla.ac.uk For example, the 2-(phenylazo)phenyl group can be transferred from mercury to other metals like nickel and manganese. gla.ac.uk

The coordination of metal ions can also influence the reactivity of the ligand itself. For example, the coordination of a Mn(I) center to a phenolic O-H group has been shown to weaken the O-H bond, facilitating homolytic cleavage. rsc.org

| Azo Compound | Metal Precursor | Resulting Complex/Transformation | Reference |

| 2-(4'-R-phenylazo)-4-methylphenols | [Ru(dmso)₄Cl₂] | Ruthenium(III) complexes with C-C coupling | nih.gov |

| 2-(arylazo)arylmercury compounds | Various metal complexes | Transfer of the 2-(arylazo)aryl group | gla.ac.uk |

| K[(PO)₂Mn(CO)₂] (phenolic complex) | Protonation | Weakened O-H bond in Mn(I)-phenol complex | rsc.org |

Analogues with Modified Aromatic or Aliphatic Moieties

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of analogues. Modifications to both the aromatic rings and the phenolic group through the introduction of aliphatic moieties have been extensively explored to fine-tune the compound's chemical and physical properties. These modifications are typically achieved through standard azo coupling reactions with varied starting materials or by subsequent functionalization of the parent molecule.

Modification of Aromatic Moieties

The aromatic character of this compound can be altered by introducing different substituents on either of the two phenyl rings. This is most commonly accomplished by employing substituted anilines or phenols in the initial diazotization and coupling steps.

One common strategy involves the diazotization of various substituted anilines, which are then coupled with a phenol or a substituted phenol. For example, a range of azo-imine dyes has been synthesized by coupling the diazonium salts of amines such as p-toluidine, 4-aminophenol, aniline (B41778), p-chloroaniline, p-fluoroaniline, and p-nitroaniline with p-hydroxybenzylidene aniline. dergipark.org.tr This approach allows for the introduction of a variety of functional groups onto the phenylazo moiety, thereby creating a library of structurally diverse analogues.

Another approach focuses on modifying the phenolic ring. For instance, new azo compounds have been prepared by first synthesizing N-(4-hydroxyphenyl)maleimide or N-(4-methylphenyl)maleimide, which are then coupled with different aromatic amines like aniline, p-aminophenol, and p-toluidine. mdpi.comresearchgate.net This method introduces a maleimide (B117702) group to the phenolic side of the molecule, offering further sites for chemical transformation. A specific example is the synthesis of 4-methylphenylazo-3-N-(4-hydroxyphenyl)maleimide, which was obtained with an 80% yield. mdpi.comresearchgate.net

The following table summarizes the synthesis of selected analogues with modified aromatic moieties, showcasing the versatility of the azo coupling reaction.

| Diazonium Salt From | Coupling Agent | Resulting Analogue | Yield (%) | Melting Point (°C) | Reference |

| p-Toluidine | N-(4-hydroxyphenyl)maleimide | 4-Methylphenylazo-3-N-(4-hydroxyphenyl)maleimide | 80 | 203-204 | mdpi.comresearchgate.net |

| p-Aminophenol | N-(4-methylphenyl)maleimide | 4-Hydroxyphenylazo-3-N-(4-methylphenyl)maleimide | 83 | 190-191 | mdpi.com |

| p-Toluidine | N-(4-methylphenyl)maleimide | 4-Methylphenylazo-3-N-(4-methylphenyl)maleimide | 85 | 186-187 | mdpi.com |

| p-Toluidine | o-Nitrophenol | 2-Nitro-4'-(methylphenylazo)phenol | - | - | impactfactor.orgresearchgate.net |

| p-Chloroaniline | p-Hydroxybenzylidene aniline | 4-[[[4-[(4-Chlorophenyl)azo]phenyl]imino]methyl]-phenol | - | - | dergipark.org.tr |

Introduction of Aliphatic Moieties

Aliphatic groups are typically introduced to the this compound structure via the phenolic hydroxyl group, most commonly through Williamson ether synthesis or esterification reactions. These modifications can significantly impact the solubility and liquid crystalline properties of the resulting compounds.

A general method for such modifications involves the condensation of 4-(phenylazo)phenols with compounds containing aliphatic chains. For example, various 4-(phenylazo)phenols, including the 4'-methyl derivative, have been reacted with 2-methyl- or 2-ethoxy-N-chloroacetylaniline. farmaciajournal.com This reaction proceeds via an SN2 mechanism on the phenoxide, which is formed by treating the parent azo-phenol with a base like sodium hydroxide. farmaciajournal.com The synthesis is typically carried out in an anhydrous medium to prevent the decomposition of the alkaline phenoxides. farmaciajournal.com

Another example is the synthesis of 4′-alkoxy-4-(ω-cinnamoylalkoxy)azobenzenes. This multi-step process includes the O-alkylation of a phenol, demonstrating a clear pathway to introducing alkoxy chains of varying lengths to the phenolic oxygen. mdpi.com

The table below provides details on the synthesis of analogues of this compound featuring aliphatic modifications.

| Starting Azo Phenol | Reagent | Resulting Analogue | Yield (%) | Melting Point (°C) | Reference |

| 4-(4'-Methylphenylazo)phenol | 2-Methyl-N-chloroacetylaniline | 4-(o-Methyl-N-phenylacetamidoxy)-4'-methylazobenzene | 87.35 | 158 | farmaciajournal.com |

| 4-(4'-Methylphenylazo)phenol | 2-Ethoxy-N-chloroacetylaniline | 4-(o-Ethoxy-N-phenylacetamidoxy)-4'-methylazobenzene | 86.92 | 148 | farmaciajournal.com |

| 4-(4'-Chlorophenylazo)phenol | 2-Methyl-N-chloroacetylaniline | 4-(o-Methyl-N-phenylacetamidoxy)-4'-chloroazobenzene | 84.73 | 192 | farmaciajournal.com |

| 4-(4'-Nitrophenylazo)phenol | 2-Methyl-N-chloroacetylaniline | 4-(o-Methyl-N-phenylacetamidoxy)-4'-nitroazobenzene | 85.12 | 204 | farmaciajournal.com |

These synthetic methodologies highlight the chemical tractability of the this compound framework, allowing for the systematic modification of its structure to produce a wide range of analogues with tailored properties.

Spectroscopic Characterization and Structural Elucidation of 4 4 Methylphenylazo Phenol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For 4-(4-methylphenylazo)phenol, the signals from the aromatic protons and the methyl group are of particular interest.

The aromatic protons typically appear in the range of 7.0-8.0 ppm. libretexts.org The specific chemical shifts and splitting patterns are influenced by the electronic effects of the hydroxyl (-OH) and methyl (-CH₃) groups, as well as the azo (-N=N-) linkage. The hydroxyl proton itself often presents as a broad singlet, with its chemical shift being sensitive to concentration, solvent, and temperature. libretexts.org In some cases, the ¹H-NMR spectra have confirmed the structures of novel azoderivatives, including 4-(4'-methyl-phenylazo)phenol. lew.ro

| Proton | Typical Chemical Shift (δ, ppm) |

| Aromatic (C₆H₄) | 7.0 - 8.0 libretexts.org |

| Methyl (CH₃) | ~2.4 |

| Phenolic (OH) | 4.0 - 7.0 (broad) libretexts.org |

This table provides typical ¹H-NMR chemical shift ranges for the main proton environments in this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton of the molecule. Due to the presence of two distinct aromatic rings and the azo bridge, the spectrum of this compound displays a number of signals corresponding to the different carbon environments.

The carbon atom attached to the hydroxyl group (C-OH) is typically shifted downfield. The symmetry of the p-substituted rings results in fewer signals than the total number of carbon atoms might suggest. For instance, in phenol (B47542), due to symmetry, only four distinct signals are observed for the six aromatic carbons. docbrown.info A similar principle applies to the tolyl group in this compound. Studies on related azo-imine dyes have shown aromatic and imine carbon signals appearing in the region of 121.33-163.77 ppm. researchgate.net The position of specific carbon resonances can be used to study the azo-hydrazone tautomeric equilibrium in related compounds. researchgate.net

| Carbon Environment | Typical Chemical Shift (δ, ppm) |

| C-OH | ~155-160 |

| C-N | ~145-150 |

| Aromatic C-H | ~115-130 |

| Aromatic C-C | ~120-140 |

| Methyl (CH₃) | ~20-22 |

This table presents typical ¹³C-NMR chemical shift ranges for the carbon environments in this compound.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N-NMR) for Tautomerism Studies

¹⁵N-NMR spectroscopy is a powerful tool for investigating the azo-hydrazone tautomerism prevalent in many hydroxyazo compounds. The chemical shifts of the nitrogen atoms in the azo group are highly sensitive to their bonding environment. ruc.dk

In the azo-phenol tautomer, the two nitrogen atoms are in a diazene (B1210634) (-N=N-) linkage. In the quinone-hydrazone tautomer, they exist as a hydrazone (-NH-N=C<) group. These two forms give rise to distinctly different ¹⁵N-NMR signals. Studies on analogous diarylazo compounds have utilized ¹⁵N-NMR to identify the presence of hydrazo tautomers. psu.edursc.org The significant difference in the ¹⁵N chemical shifts between the azo and hydrazo forms allows for the quantification of the tautomeric equilibrium. ruc.dk When a substituent ortho to the azo group can participate in hydrogen bonding, a significant downfield shift in the N(1) resonance is observed. psu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The extended conjugated system of this compound, encompassing the two aromatic rings and the azo bridge, gives rise to characteristic absorption bands in the ultraviolet and visible regions.

Typically, azo compounds exhibit a strong π→π* transition at lower wavelengths and a weaker, longer-wavelength n→π* transition associated with the lone pair of electrons on the nitrogen atoms. semanticscholar.org The absorption maximum (λmax) for this compound is around 350 nm. semanticscholar.orgnist.gov The position and intensity of these bands can be influenced by the solvent polarity and the pH of the medium, which can affect the tautomeric equilibrium.

| Transition | Typical Wavelength Range (nm) |

| π → π | ~240-280 |

| n → π | ~340-370 semanticscholar.org |

| K-band (conjugation) | ~350 nist.gov |

This table summarizes the typical UV-Vis absorption bands for this compound.

Infrared (IR) Spectroscopy for Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, key vibrational bands include the O-H stretch of the phenolic group, the N=N stretch of the azo group, and various C-H and C=C stretching and bending modes of the aromatic rings. The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹, with the broadening resulting from hydrogen bonding. docbrown.info The N=N stretching vibration, characteristic of the azo linkage, is typically found in the 1400-1500 cm⁻¹ range, although it can sometimes be weak. Aromatic C=C stretching vibrations are observed around 1500-1600 cm⁻¹. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H stretch (broad) | 3200 - 3600 docbrown.info |

| Aromatic C-H stretch | 3000 - 3100 researchgate.net |

| C=C aromatic stretch | 1500 - 1600 researchgate.net |

| N=N stretch | 1400 - 1500 |

| C-O stretch | 1200 - 1260 |

This table lists the characteristic IR absorption frequencies for the main functional groups in this compound.

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. In electron impact (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which then fragments in a characteristic manner. Hard ionization sources like EI can lead to significant fragmentation, where the molecular ion peak may be small or even absent. acdlabs.com

For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (212.25 g/mol ). nist.gov A common fragmentation pathway for azobenzenes involves the cleavage of the C-N bonds adjacent to the azo group. bch.ro This can lead to the formation of fragment ions corresponding to the tolyl and hydroxyphenyl moieties. For example, cleavage can produce ions at m/z 91 (tropylium ion from the tolyl group) and m/z 93 (hydroxyphenyl cation). bch.ro Another characteristic fragmentation is the loss of a neutral nitrogen molecule (N₂), leading to a biphenyl-like fragment.

| Ion | m/z | Identity |

| [M]⁺• | 212 | Molecular Ion nist.gov |

| [C₇H₇]⁺ | 91 | Tropylium ion bch.ro |

| [C₆H₅O]⁺ | 93 | Hydroxyphenyl cation bch.ro |

| [M - N₂]⁺• | 184 | Biphenyl-like fragment |

This table shows the expected major fragments in the mass spectrum of this compound.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method has been instrumental in elucidating the detailed molecular structure, conformation, and packing of this compound and its derivatives in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine bond lengths, bond angles, and torsion angles, offering a definitive view of the molecule's geometry.

In a related nickel(II) complex, bis[4-methyl-2-(4-methylphenyldiazenyl)phenolato-κ2 N,O]nickel(II), the two benzene (B151609) rings within the ligand are twisted from each other with a more significant dihedral angle of 45.97 (12)°. nih.gov Another study on a different analogue, 4-[(E)-(4-Methylphenyl)iminomethyl]phenol, which features an imine linkage instead of an azo group, found a dihedral angle of 49.40 (5)° between the two rings. nih.gov This significant deviation from coplanarity in the imine analogue is attributed to steric interactions. nih.gov The twisting of the phenyl rings relative to the central linkage is a common feature and is influenced by the nature of the substituents and the crystal packing forces.

The planarity of the molecule is also a key aspect of its conformation. In 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, a related phenol derivative, the molecule is nearly planar, with a dihedral angle of about 5.03° between the central pyridinyl and the phenolic ring. redalyc.org

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| 4-(4-Methylphenylazo)-2-allylphenol monohydrate | 14.23 (17) | iucr.org |

| bis[4-methyl-2-(4-methylphenyldiazenyl)phenolato-κ2 N,O]nickel(II) | 45.97 (12) | nih.gov |

| 4-[(E)-(4-Methylphenyl)iminomethyl]phenol | 49.40 (5) | nih.gov |

| 4-([2,2':6',2''-terpyridin]-4'-yl)phenol | 5.03 | redalyc.org |

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular interactions, with hydrogen bonding often playing a dominant role, particularly in molecules containing hydroxyl groups like this compound.

In the crystal structure of 4-(4-Methylphenylazo)-2-allylphenol monohydrate, intermolecular O–H···O and O–H···N hydrogen bonds involving the water molecule are present. iucr.org These hydrogen bonds create a network that stabilizes the crystal structure. Similarly, in 4-[(E)-(4-Methylphenyl)iminomethyl]phenol, the hydroxy group participates in an intermolecular O—H···N hydrogen bond, linking the molecules into infinite one-dimensional chains. nih.gov The presence of such hydrogen-bonded supramolecular networks is a recurring motif in the crystal structures of phenolic compounds.

The nature and pattern of hydrogen bonding can significantly influence the physical properties of the solid. Computational studies on phenol-water complexes have shown that the hydrogen bond between the hydroxyl group of phenol and a water molecule is a strong interaction that contributes to the stability of the complex. scirp.org

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| O-H···N | 0.82 | - | - | - |

| O-H···O (water) | - | - | - | - |

Azo-hydroxy compounds, such as this compound, can exist in two tautomeric forms: the azo form (containing the -N=N- group) and the hydrazone form (containing the -NH-N=C< group). X-ray crystallography provides direct evidence for the predominant tautomeric form in the solid state by precisely locating the hydrogen atom of the hydroxyl group.

While the search results did not provide a specific crystallographic study on this compound itself that detailed its tautomeric state, studies on analogous compounds clearly demonstrate the utility of this technique. The existence of a molecule in either the azo or hydrazone form is confirmed by the measured bond lengths within the molecule. For example, a distinct N=N double bond length is characteristic of the azo form, while a C=O double bond and an N-N single bond would indicate the hydrazone form. iucr.orgresearchgate.net

In many related azo dyes, the hydrazone form is found to be dominant in the solid state, often stabilized by intramolecular hydrogen bonding. researchgate.netnju.edu.cn For example, X-ray single-crystal structures of certain pyridine-2,6-dione based Disperse Yellow dyes show the presence of the hydrazone form, which is stabilized by a six-membered intramolecular hydrogen ring. nju.edu.cn The preference for one tautomer over the other is influenced by factors such as the electronic nature of substituents and the potential for intramolecular hydrogen bonding. psu.edursc.org

NMR spectroscopy, in conjunction with X-ray crystallography, is a powerful tool for studying azo-hydrazone tautomerism both in solution and in the solid state. rsc.orgunifr.ch Theoretical calculations, such as Density Functional Theory (DFT), can also predict the relative stabilities of the tautomers and complement the experimental findings from crystallography. rsc.org The study of azo-hydrazone tautomerism is crucial as the different forms can exhibit distinct colors and properties, which is of great importance in the application of these compounds as dyes. unifr.ch

Computational and Theoretical Investigations of 4 4 Methylphenylazo Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for the computational investigation of molecular systems due to its balance of accuracy and computational cost. For 4-(4-methylphenylazo)phenol, DFT calculations are instrumental in elucidating its fundamental properties.

Molecular Structure Optimization and Geometric Parameters

DFT methods, such as B3LYP with basis sets like 6-311G(d,p) or 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in this compound. derpharmachemica.comnih.gov This process, known as geometry optimization, provides crucial data on bond lengths, bond angles, and dihedral angles. The optimized structure typically reveals a nearly planar conformation of the molecule, which is a common feature for azo compounds. The planarity is influenced by the delocalization of π-electrons across the azo bridge and the two phenyl rings.

Theoretical calculations of geometric parameters are often compared with experimental data, where available, to validate the computational model. For instance, studies on similar azo-imine dyes have shown a good correlation between DFT-calculated and experimentally determined bond lengths and angles. nih.govdergipark.org.tr The optimized geometric parameters for this compound, as predicted by DFT, are essential for subsequent calculations of other molecular properties.

Table 1: Selected Optimized Geometric Parameters of this compound (Theoretical)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N (azo) | 1.25 - 1.26 | ||

| N=N (azo) | 1.24 - 1.25 | ||

| C-O (phenol) | 1.36 - 1.37 | ||

| O-H (phenol) | 0.96 - 0.97 | ||

| C-N-N | 112 - 114 | ||

| N-N-C | 112 - 114 | ||

| C-C-O | 118 - 120 | ||

| C-N=N-C | ~180 |

Note: The values presented are typical ranges found in DFT studies of similar azo compounds and may vary depending on the specific functional and basis set used.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. DFT calculations provide the energies of these orbitals and their spatial distributions.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO indicates its capacity to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. For this compound, the HOMO is typically localized on the phenol (B47542) ring, indicating that this region is prone to electrophilic attack. Conversely, the LUMO is often distributed over the azo group and the other phenyl ring. nih.gov

The energies of these frontier orbitals are also used to calculate various global reactivity descriptors, such as chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω). researchgate.net These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Calculated Electronic Properties of this compound (Theoretical)

| Property | Value (eV) |

|---|---|

| EHOMO | -5.9 to -6.2 |

| ELUMO | -1.9 to -2.2 |

| HOMO-LUMO Gap (ΔE) | 3.7 to 4.3 |

Note: These values are representative and can vary based on the computational method and solvent model.

Prediction and Interpretation of Spectroscopic Data (FT-IR, NMR, UV-Vis)

DFT calculations are a powerful tool for predicting and interpreting various spectroscopic data, which aids in the characterization of this compound.

FT-IR (Fourier-Transform Infrared) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. derpharmachemica.com These calculated frequencies, when scaled by an appropriate factor to account for anharmonicity and other systematic errors, show good agreement with experimental FT-IR spectra. nih.gov This allows for the assignment of specific vibrational modes to the observed absorption bands, such as the characteristic stretching vibrations of the N=N, C-N, C-O, and O-H bonds. dergipark.org.trscielo.org.za

NMR (Nuclear Magnetic Resonance) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, is used to predict the 1H and 13C NMR chemical shifts. nih.govresearchgate.net These theoretical chemical shifts are generally in good agreement with experimental data, facilitating the assignment of signals to specific protons and carbon atoms in the molecule. researchgate.net

UV-Vis (Ultraviolet-Visible) Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra of molecules. nih.gov This method can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π→π* and n→π* transitions, which are characteristic of azo compounds. semanticscholar.org The solvent effect on the UV-Vis spectra can also be modeled using methods like the Polarizable Continuum Model (PCM).

Semi-Empirical Quantum Chemical Methods (e.g., AM1, PM3) for Reactivity and Stability

Semi-empirical quantum chemical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a computationally less expensive alternative to DFT for studying large molecules and reaction pathways. mpg.de These methods use a simplified Hamiltonian and parameters derived from experimental data to approximate the electronic structure. scielo.br

For this compound, AM1 and PM3 can be used to:

Calculate heats of formation and assess thermodynamic stability. scirp.org

Investigate reaction mechanisms and transition states.

Determine reactivity indices to predict sites of electrophilic and nucleophilic attack. scirp.org

While generally less accurate than DFT, semi-empirical methods can provide valuable qualitative insights into the reactivity and stability of different tautomeric forms of the molecule. scirp.org They have been successfully applied to study the photofading of similar azo dyes by calculating reactivity indicators and electron density distributions in the ground and excited states. scirp.org

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map is generated from DFT calculations and is color-coded to represent different potential values. researchgate.netajchem-a.com

For this compound, the MEP map typically shows:

Negative potential regions (red/yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions are usually located around the nitrogen atoms of the azo group and the oxygen atom of the phenolic hydroxyl group. researchgate.netajchem-a.com

Positive potential regions (blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group is a prominent site of positive potential. researchgate.net

The MEP analysis provides a visual representation of the molecule's reactivity and helps in understanding its intermolecular interactions, such as hydrogen bonding. researchgate.net

Theoretical Studies on Tautomeric Equilibria and Proton Transfer Mechanisms

Azo dyes containing a hydroxyl group, such as this compound, can exist in a tautomeric equilibrium between the azo-phenol form and the quinone-hydrazone form. Computational studies are crucial for understanding this equilibrium and the mechanism of proton transfer between the two tautomers.

DFT calculations can be used to determine the relative energies and stabilities of the different tautomers. beilstein-journals.org The results often indicate that the stability of each tautomer can be influenced by the solvent environment. For instance, polar protic solvents may stabilize the more polar quinone-hydrazone form through hydrogen bonding. sctce.ac.in

Furthermore, theoretical methods can elucidate the proton transfer mechanism. This involves locating the transition state for the proton transfer reaction and calculating the activation energy barrier. ias.ac.in Studies on similar systems have shown that the proton transfer can occur directly or be assisted by solvent molecules. ias.ac.in Understanding the tautomeric equilibrium and proton transfer is essential as the different tautomers can exhibit distinct spectroscopic and chemical properties.

Photophysical and Electrochemical Properties of 4 4 Methylphenylazo Phenol Systems

Absorption and Emission Characteristics (Fluorescence Spectroscopy)

The absorption of light by 4-(4-Methylphenylazo)phenol is characterized by distinct bands in the ultraviolet and visible regions of the electromagnetic spectrum. These absorptions correspond to electronic transitions within the molecule's π-conjugated system. The primary absorption peak, as documented in the NIST Chemistry WebBook, occurs in the UV-A range. nist.gov This peak is attributed to the high-energy π→π* transition of the azobenzene (B91143) system. A less intense band, often observed in the visible region for azo compounds, is due to the n→π* transition involving the non-bonding electrons of the nitrogen atoms in the azo group. researchgate.net The presence of the hydroxyl group can lead to an equilibrium between the azo and a hydrazone tautomer, which can also influence the absorption spectrum. acs.org

While the compound readily absorbs light, information regarding its fluorescence emission is not widely documented in scientific literature. Generally, many azobenzene derivatives are known to be weakly emissive or non-emissive due to the efficient and rapid trans-cis isomerization that occurs upon photoexcitation, which provides a non-radiative pathway for the molecule to return to its ground state. acs.org However, the presence of phenol (B47542) groups can sometimes lead to fluorescence. For instance, studies on other systems have shown that phenol can quench the fluorescence of other molecules it binds to, implying it has interactive electronic properties. ekb.eg

| Transition Type | Approximate λmax (nm) | Solvent/Source | Reference |

|---|---|---|---|

| π→π | ~350 | Not Specified (NIST Data) | nist.gov |

| n→π | ~440 | General for 4-hydroxyazobenzene derivatives | researchgate.net |

Electrochemical Behavior and Redox Potentials (Cyclic Voltammetry)

The electrochemical properties of this compound are defined by the redox activity of its two main functional parts: the azo group and the phenol group. While specific cyclic voltammetry data for this exact compound is sparse, its behavior can be inferred from studies on closely related azo-phenol derivatives. researchgate.netcdnsciencepub.com

The azo group typically undergoes an irreversible, multi-electron reduction. The exact mechanism is highly pH-dependent. researchgate.net In acidic conditions, the -N=N- group is generally reduced in a single step to form the corresponding aniline (B41778) products, involving the transfer of four electrons and four protons. In neutral or basic media, the reduction often proceeds in two separate two-electron steps, first forming a hydrazo intermediate (-NH-NH-), which can then be further reduced. researchgate.net

The phenol group provides a site for oxidation. This process is typically quasi-reversible and also pH-dependent, involving the loss of an electron and a proton to form a phenoxyl radical. dtu.dk The formal potential of this phenol/phenoxyl radical couple generally decreases by approximately 59 mV per unit increase in pH, consistent with a one-electron, one-proton transfer process. dtu.dk

| Functional Group | Electrochemical Process | General Characteristics | Reference |

|---|---|---|---|

| Azo (-N=N-) | Reduction | Irreversible; pH-dependent mechanism (forms hydrazo or amine products). | researchgate.net |

| Phenol (-OH) | Oxidation | Quasi-reversible; pH-dependent potential (forms phenoxyl radical). | dtu.dk |

Relationship between Electronic Structure and Optical Properties

The optical properties of this compound are a direct consequence of its electronic structure. The molecule contains a large, conjugated system of π-electrons spanning both aromatic rings and the central azo bridge. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) determines the wavelength of the main π→π* absorption band.

Theoretical studies using Density Functional Theory (DFT) on the closely related 4-hydroxyazobenzene show that the trans configuration is significantly more stable than the cis configuration. researchgate.net The presence of the electron-donating hydroxyl group introduces an asymmetry to the molecule's structure and electronic distribution. researchgate.net This hydroxyl group, along with the electron-donating methyl group, increases the electron density of the π-system, affecting the HOMO-LUMO energy gap and thus the color of the dye.

Furthermore, the para-hydroxyl group enables a tautomeric equilibrium between the more common yellow-orange azo form and a redder quinone-hydrazone form. acs.org This equilibrium can be influenced by solvent polarity and hydrogen bonding. The hydrazone form has a different electronic structure and a smaller energy gap for electronic transitions, which alters the optical properties. This tautomerism plays a critical role in the molecule's photochemistry and stability. acs.org

Photochemical Stability and Degradation Mechanisms (e.g., Photofading, N=N Bond Cleavage)

The photochemical stability of this compound is limited, as it can undergo several transformation and degradation processes upon exposure to light and reactive chemical species.

One key photochemical process is reversible trans-cis isomerization around the N=N double bond. acs.org The more stable trans isomer can be converted to the less stable cis isomer by irradiation with UV light. The cis isomer can then revert to the trans form either thermally or by irradiation with visible light. For 4-hydroxyazobenzenes, the rate of this thermal back-isomerization is exceptionally sensitive to the environment. In protic solvents like ethanol, the process is very fast, whereas it is substantially slower in non-polar solvents. researchgate.net This is because hydrogen bonding to the azo group can facilitate the isomerization through a rotational pathway involving the hydrazone tautomer, which has a lower energy barrier. acs.org

Irreversible degradation, or photofading, typically occurs through the cleavage of the molecule's covalent bonds. The most common pathway is the cleavage of the azo N=N bond. This can happen through two primary mechanisms:

Reductive Cleavage : Under reducing conditions, for example during certain photocatalytic or enzymatic processes, the azo bond is broken to yield two separate amine compounds: p-aminophenol and p-toluidine (B81030). nih.govicm.edu.pl

Oxidative Cleavage : In the presence of oxidative species like hydroxyl radicals (•OH), degradation can occur via attack on the azo linkage. Theoretical studies suggest that this proceeds through the addition of the radical to a nitrogen atom, followed by the cleavage of the N=N bond. bibliotekanauki.pl Another proposed mechanism involves the radical attacking one of the carbon atoms attached to the azo group. depauw.edu

These degradation pathways result in the loss of the extended conjugation of the molecule, leading to a loss of color (fading).

Supramolecular Chemistry and Self Assembly of 4 4 Methylphenylazo Phenol

Host-Guest Interactions and Complex Formation

Host-guest chemistry involves the formation of unique structural complexes between a host molecule, which possesses a cavity, and a guest molecule that can fit inside it. The interactions between host and guest are primarily non-covalent. 4-(4-Methylphenylazo)phenol and its derivatives can act as guests in the presence of suitable host molecules or as ligands in the formation of metal complexes.

The phenolic hydroxyl group and the azo group of this compound and its derivatives are key to their ability to form complexes with various metal ions. Research has demonstrated the formation of complexes with transition metals such as ruthenium, nickel, copper, cobalt, and zinc. For instance, 2-(4'-methylphenylazo)-4-methylphenol reacts with a ruthenium precursor to form a ruthenium(III) complex where the ligand coordinates to the metal center. nih.gov Similarly, a nickel(II) ion can be coordinated by two 4-methyl-2-(4-methylphenyldiazenyl)phenolate anions in a square-planar geometry. nih.gov The coordination often involves the nitrogen atom of the azo group and the oxygen atom of the deprotonated phenol (B47542). researchgate.netresearchgate.net

Beyond metal coordination, azobenzene (B91143) derivatives can be encapsulated by macrocyclic hosts like cyclodextrins and calixarenes. thno.orgnankai.edu.cn Cyclodextrins, with their hydrophobic inner cavity and hydrophilic outer surface, can encapsulate hydrophobic guest molecules in aqueous solutions. thno.org The stability of such host-guest complexes is influenced by factors like the size and shape of the guest molecule and the nature of the cyclodextrin. nih.govresearchgate.net Theoretical studies on the complexation of phenol with β-cyclodextrin have shown that the interaction is stabilized by van der Waals forces and hydrogen bonds. nih.gov Calixarenes, which are cyclic oligomers of phenols, also possess cavities capable of encapsulating guest molecules, including other phenols and their derivatives. nih.govwikipedia.orgresearchgate.net The formation of these inclusion complexes can alter the physicochemical properties of the guest molecule.

Table 1: Examples of Metal Complexes with Derivatives of this compound

| Metal Ion | Ligand | Coordination Geometry | Reference |

| Ruthenium(III) | 2-(4'-Methylphenylazo)-4-methylphenol | Distorted Octahedral | nih.gov |

| Nickel(II) | 4-Methyl-2-(4-methylphenyldiazenyl)phenolate | Square-Planar | nih.gov |

| Cobalt(II) | 1-Phenyl-3-methyl-4-[4-methyl-2-(4-methylphenylazo)phenylaminomethylene]pyrazol-5-one | Mononuclear | researchgate.net |

| Copper(II) | 1-Phenyl-3-methyl-4-[4-methyl-2-(4-methylphenylazo)phenylaminomethylene]pyrazol-5-one | Mononuclear | researchgate.net |

| Zinc(II) | 1-Phenyl-3-methyl-4-[4-methyl-2-(4-methylphenylazo)phenylaminomethylene]pyrazol-5-one | Mononuclear | researchgate.net |

Hydrogen Bonding Networks in Ordered Assemblies

Hydrogen bonding plays a crucial role in directing the self-assembly of molecules into well-defined, ordered structures. The hydroxyl group of this compound is a potent hydrogen bond donor, while the nitrogen atoms of the azo group can act as hydrogen bond acceptors. These interactions are fundamental to the formation of stable crystalline lattices and other supramolecular architectures. rsc.orgnih.gov

The crystal structure of 4-(4-Methylphenylazo)-2-allylphenol monohydrate reveals the significance of hydrogen bonding in its solid-state assembly. In this structure, intermolecular O–H···O and O–H···N hydrogen bonds are observed, which involve the water molecule of hydration. iucr.org These interactions link the molecules together, forming a stable three-dimensional network.

In contrast, the crystal structure of a nickel(II) complex with 4-methyl-2-(4-methylphenyldiazenyl)phenolate as a ligand shows no hydrogen bonding. nih.gov This highlights how coordination to a metal ion can alter the intermolecular interactions of the parent molecule.

A related Schiff base, 4-[(E)-(4-Methylphenyl)iminomethyl]phenol, which shares structural similarities with this compound, demonstrates the formation of extended one-dimensional zigzag chains through intermolecular O—H⋯N hydrogen bonds in the solid state. nih.gov This illustrates the directional nature of hydrogen bonding in creating specific supramolecular arrangements. The study of such networks is essential for understanding and designing materials with specific properties. rsc.org

Table 2: Hydrogen Bonding Geometry in a Related Azophenol Derivative

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | System | Reference |

| O-H···O | 0.82 | 1.95 | 2.763(7) | 171 | 4-(4-Methylphenylazo)-2-allylphenol monohydrate | iucr.org |

| O-H···N | 0.82 | 2.05 | 2.858(7) | 168 | 4-(4-Methylphenylazo)-2-allylphenol monohydrate | iucr.org |

| O-H···N | 0.88 | 1.93 | 2.805(2) | 176.8 | 4-[(E)-(4-Methylphenyl)iminomethyl]phenol | nih.gov |

Self-Assembly Principles in Polymeric and Crystalline Systems

The principles of self-assembly govern the spontaneous organization of molecules into ordered structures, a process driven by non-covalent interactions. For polymers and crystalline materials incorporating this compound moieties, self-assembly can lead to the formation of complex and functional architectures, such as liquid crystals. researchgate.netwikipedia.org

Polymers containing azobenzene units, including derivatives of this compound, are of particular interest due to their photoresponsive behavior. The reversible trans-cis isomerization of the azobenzene group upon irradiation with light of specific wavelengths can trigger changes in the self-assembled structure. ntu.edu.sg This property is exploited in the design of "smart" materials.

The self-assembly of block copolymers containing a poly{6-[4-(4-methylphenylazo)-phenoxy]hexyl acrylate} block has been studied, demonstrating the formation of composite particles. researchgate.net The incorporation of such azobenzene-containing polymers can lead to materials with tunable properties.

In the realm of liquid crystals, the rigid, rod-like structure of the azobenzene unit is a key feature that promotes the formation of mesophases. A series of compounds, 4-(4'-n-alkyloxybenzoyloxy)-3-methylphenylazo-2',4'-dimethylbenzenes, which are structurally related to this compound, have been shown to exhibit enantiotropic nematic and smectic A mesophases. researchgate.net The type of liquid crystalline phase and the transition temperatures are influenced by factors such as the length of the terminal alkoxy chain and the presence of lateral substituents. The self-assembly into layered smectic structures or directionally ordered nematic phases is a direct consequence of the interplay between the rigid aromatic cores and the flexible aliphatic chains. rsc.org

Table 3: Liquid Crystalline Properties of Polymers with Azobenzene Moieties

| Polymer Structure | Mesophase Type(s) | Transition Temperatures (°C) | Reference |

| Poly{4'-{(X-methacryloyloxyalkylene)methylamino}-4-nitroazobenzene} (X=3-12) | Smectic | 70-185 (glass transition) to 110-225 (decomposition) | nih.gov |

| Poly[ω-(4'-methoxybiphenyl-4-oxy)alkyl-1-glycidylether]s (n=4-12) | Nematic, Smectic C | Cr 99 N 143 (n=4), Cr 17 SmC 119 (n=12) | nih.gov |

| 4-(4'-n-alkyloxybenzoyloxy)-3-methylphenylazo-2',4'-dimethylbenzenes (homologues) | Nematic, Smectic A | Varied with alkyl chain length | researchgate.net |

Environmental Fate and Degradation Mechanisms of Phenolic Azo Compounds

Biodegradation Pathways in Aqueous and Soil Environments

The breakdown of 4-(4-Methylphenylazo)phenol by microorganisms is a critical process influencing its environmental persistence. This biodegradation can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, with distinct pathways and efficiencies.

Aerobic and Anaerobic Degradation Processes

Aerobic Degradation: In the presence of oxygen, microorganisms can effectively degrade phenolic compounds. While specific studies on this compound are limited, the general mechanism for aerobic phenol (B47542) degradation is well-established. Bacteria, fungi, and actinomycetes are known to be involved in this process. academicjournals.org The initial step often involves the enzymatic action of phenol hydroxylase, which introduces a second hydroxyl group onto the aromatic ring, forming a catechol intermediate. frontiersin.org From there, the ring is cleaved through either the ortho or meta pathway, leading to the formation of smaller, more readily metabolizable compounds. frontiersin.orgnih.gov The efficiency of this process is influenced by factors such as the microbial population, temperature, pH, and the concentration of the pollutant. frontiersin.orgicontrolpollution.compjoes.com For instance, studies on similar phenolic compounds have shown that degradation is often faster at lower concentrations and can be inhibited at higher, toxic levels. pjoes.comcabidigitallibrary.org The half-lives of phenol derivatives under aerobic conditions in soil can range from 2 to 19 days. nih.gov

Anaerobic Degradation: Under anaerobic conditions, the degradation of phenolic compounds proceeds through different and often slower pathways. For many aromatic compounds, including phenols, the initial activation often involves carboxylation or other modifications to destabilize the aromatic ring before cleavage. d-nb.infounesp.br In the case of phenol, it can be converted to 4-hydroxybenzoate, which is then further metabolized. diva-portal.org The anaerobic biodegradation of phenol and its simpler alkyl derivatives has been observed in various paddy soils, with half-lives ranging from 24 to over 700 days, depending on the specific compound and soil characteristics. nih.gov The presence of nitrate (B79036) and iron oxides can influence these degradation rates. nih.gov It is important to note that while simpler phenols are biodegradable under anaerobic conditions, more complex substituted phenols may be more persistent. nih.gov Azo dyes, in general, are expected to undergo biodegradation, which is a likely fate in the environment. epa.gov

Photodegradation Mechanisms and Products (e.g., Photooxidation)

Sunlight can play a significant role in the degradation of this compound, particularly in aqueous environments. The azo group (-N=N-) in this compound is a strong chromophore, meaning it efficiently absorbs light, which can trigger photochemical reactions. epa.gov

The primary mechanism of photodegradation is often photooxidation. This process can be initiated by the absorption of UV or visible light, leading to the excitation of the dye molecule. scirp.orgscirp.org The excited molecule can then react with oxygen to produce reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide (B77818) anion radicals (O₂•⁻), which in turn attack and degrade the dye. scirp.orgscirp.org Theoretical studies on similar azo dyes suggest that photodegradation can proceed via the cleavage of the N=N bond or the C-N bond. scirp.orgscirp.org The decomposition products are often smaller aromatic molecules, such as benzene (B151609) derivatives. scirp.orgscirp.org

The efficiency of photodegradation can be influenced by environmental factors like pH. For instance, the photodegradation of 4-methylphenol has been shown to be more effective in basic aqueous solutions. chem-soc.si The presence of photosensitizers or photocatalysts, such as titanium dioxide (TiO₂), can also significantly enhance the rate of degradation. gecarbon.orgmdpi.com In some cases, the photochemistry of phenolic compounds can be accelerated at the water/air interface compared to in bulk water. nih.gov

Chemical Oxidation and Hydroxyl Radical Reactions

Chemical oxidation, particularly by highly reactive species like hydroxyl radicals (•OH), is another important degradation pathway for this compound. Hydroxyl radicals are powerful, non-specific oxidants that can be generated in the environment through various photochemical processes or in advanced oxidation processes (AOPs) used for wastewater treatment. epa.govrsc.org

The reaction between hydroxyl radicals and phenolic compounds is typically very fast. rsc.org The mechanism can involve several pathways, including the addition of the hydroxyl radical to the aromatic ring to form a dihydroxycyclohexadienyl radical, or the abstraction of a hydrogen atom from the phenolic hydroxyl group to form a phenoxyl radical. nih.govresearchgate.netresearchgate.netrsc.org The subsequent reactions of these radical intermediates lead to the breakdown of the original molecule. rsc.org The main decomposition products from the reaction of hydroxyl radicals with azo dyes are often benzene derivatives, resulting from the cleavage of the molecule. scirp.org

Interactive Data Table: Degradation of Phenolic Compounds

| Degradation Process | Key Reactants/Conditions | Typical Intermediates/Products | Influencing Factors |

| Aerobic Biodegradation | Microorganisms, Oxygen | Catechol, smaller organic acids | Microbial population, temperature, pH, pollutant concentration |

| Anaerobic Biodegradation | Microorganisms, Anaerobic conditions | 4-Hydroxybenzoate, Benzoate | Nitrate/iron oxide content, compound structure |

| Photodegradation | Light (UV/Visible), Oxygen | Reactive oxygen species, Benzene derivatives | pH, photosensitizers, photocatalysts |

| Chemical Oxidation | Hydroxyl radicals (•OH) | Dihydroxycyclohexadienyl radicals, Phenoxyl radicals, Benzene derivatives | Substituents on aromatic ring, presence of other chemicals |

Advanced Analytical Techniques for Detection and Quantification in Research Contexts

Gas Chromatography (GC) Techniques

Gas chromatography is a powerful analytical technique for separating and analyzing volatile compounds. For non-volatile or semi-volatile compounds like phenols, a derivatization step is typically required to increase their volatility and thermal stability. sigmaaldrich.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the identification and quantification of 4-(4-Methylphenylazo)phenol, often after a derivatization step. lew.rocanterbury.ac.nznih.gov This technique combines the separation capabilities of GC with the detection power of MS, providing high sensitivity and structural information for analyte confirmation. nih.gov The mass spectrometer can be operated in various modes, such as electron ionization (EI), which is common for generating reproducible mass spectra. nih.gov

The analysis of phenolic compounds by GC-MS typically involves an initial extraction from the sample matrix, followed by derivatization to make the analytes more amenable to GC analysis. researchgate.netnih.gov This derivatization converts the polar hydroxyl group into a less polar, more volatile ether or ester. researchgate.net

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the analysis of organic compounds, including underivatized phenols. settek.comepa.govsigmaaldrich.com The flame ionization detector offers good sensitivity and a wide linear range. For the analysis of phenols, either a single-column or a dual-column approach can be utilized for confirmation of the compound's identity. settek.comepa.gov While underivatized phenols can be analyzed directly, derivatization can improve peak shape and sensitivity. settek.comepa.gov

Table 3: Typical GC Operating Conditions for Phenol (B47542) Analysis (Underivatized)

| Parameter | Condition |

| Column | e.g., Equity-5, 30 m × 0.25 mm I.D., 0.25 µm |

| Oven Temperature Program | 40 °C, ramp at 8 °C/min to 300°C |

| Injector Temperature | 225 °C |

| Detector | FID at 340 °C |

| Carrier Gas | Helium |

Source: Adapted from US EPA Method 8041. sigmaaldrich.com

To enhance the volatility and improve the chromatographic behavior of phenols for GC analysis, various derivatization strategies are employed. researchgate.net This process chemically modifies the phenol to create a less polar and more volatile derivative. researchgate.net

Diazomethane (B1218177): Diazomethane is a reagent that effectively methylates phenols, converting them into their corresponding anisole (B1667542) derivatives. settek.comepa.gov This reaction is generally rapid and clean, leading to high yields. nih.govwordpress.com However, diazomethane is a toxic and potentially explosive gas, requiring careful handling in a controlled environment. nih.govwordpress.com The derivatized phenols are then typically analyzed by GC-FID or GC-MS. settek.comepa.gov

Pentafluorobenzyl Bromide (PFBBr): Pentafluorobenzyl bromide (PFBBr) is another common derivatizing agent that reacts with phenols to form pentafluorobenzyl ethers. settek.comepa.gov These derivatives are highly responsive to electron capture detectors (ECD), providing excellent sensitivity. settek.comepa.gov The derivatization is often carried out in the presence of a base, such as potassium carbonate. epa.govscielo.org.za This method is widely used for the trace analysis of phenols in various environmental and biological samples. researchgate.netnih.gov

Table 4: Comparison of Derivatization Reagents for Phenol Analysis

| Derivatizing Agent | Derivative Formed | Advantages | Considerations |

| Diazomethane | Methylated phenols (anisoles) | High reaction yield, clean reaction | Toxic and explosive, requires special handling |

| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl ethers | High sensitivity with ECD, stable derivatives | Some phenols may not derivatize efficiently |

Chemiluminescence Detection Methods for Phenolic Compounds

Chemiluminescence (CL) has emerged as a powerful analytical tool in research for the detection and quantification of phenolic compounds due to its high sensitivity, wide linear range, and simple instrumentation. These methods are based on the emission of light from a chemical reaction, where the analyte can either enhance or inhibit the CL signal. For phenolic compounds, detection is often achieved through their participation in redox reactions that generate an excited-state product, which then emits light upon relaxation.

Several CL systems have been developed for the analysis of phenols. A common method involves the luminol-hydrogen peroxide (H₂O₂)-horseradish peroxidase system. In this system, antioxidants, including many phenolic compounds, can scavenge free radical intermediates, leading to a decrease in light emission. This quenching effect is proportional to the concentration of the phenolic antioxidant. acs.org Another approach utilizes the enhancing effect of phenolic compounds on CL reactions. For instance, a sensitive method for determining 20 different phenolic compounds has been developed using high-performance liquid chromatography (HPLC) with a CL detection system based on the cerium(IV)-rhodamine 6G reaction in a sulfuric acid medium. nih.gov In this system, the phenolic compounds enhance the chemiluminescence, allowing for their quantification at low concentrations. nih.gov The detection limits for this method were found to be in the range of 1.5–82.1 ng/ml. nih.gov

Similarly, the catalytic decomposition of Oxone® (a source of peroxymonosulfate) in the presence of a Co²⁺/EDTA catalyst generates a chemiluminescent reaction that can be used to determine the total reducing capacity of phenolic compounds. tandfonline.com While direct studies on the CL detection of this compound are not prevalent in the reviewed literature, its phenolic structure suggests it would be reactive in these systems. As a phenol, it possesses reducing properties and would likely interact with strong oxidizing agents like permanganate, cerium(IV), or reactive oxygen species generated in luminol-based systems, either enhancing or inhibiting the light emission depending on the specific reaction mechanism. tandfonline.comwiley.com

The selection of a particular CL system depends on the sample matrix and the specific research question. For complex samples, coupling CL detection with a separation technique like HPLC is often necessary to achieve selectivity for individual phenolic compounds. nih.govresearchgate.net

Table 1: Examples of Chemiluminescence Systems for Phenolic Compound Detection

| CL System | Principle | Application | Detection Limits |

| Cerium(IV)-Rhodamine 6G | Enhancement of CL by phenolic compounds. nih.gov | Determination of 20 phenolic compounds in red wine via HPLC-CL. nih.gov | 1.5–82.1 ng/mL nih.gov |

| Luminol-H₂O₂-Ferricyanide | Inhibition of CL by organophosphates, with phenols showing potential interference/reaction. dost.gov.ph | Detection of chlorpyrifos, selective against some non-organophosphate herbicides. dost.gov.ph | 0.663 ppm (for chlorpyrifos) dost.gov.ph |

| Acidic Permanganate | Reaction with analyte produces light emission. wiley.com | Evaluated for synephrine, but shows response to numerous other phenolic compounds. wiley.com | 1 x 10⁻⁸ mol/L (for synephrine) wiley.com |

| Oxone® Decomposition | Catalytic decomposition of Oxone® generates luminescence, measuring total reducing capacity. tandfonline.com | Quantification of total oxidizable compounds in teas and infusions. tandfonline.com | Not specified for individual compounds. |

Spectrophotometric Assays for Total Phenolic Content

Spectrophotometric assays are widely employed in research for the rapid and cost-effective quantification of the total phenolic content (TPC) in a sample. These methods are typically based on the reaction of phenolic compounds with a chromogenic reagent, resulting in a colored product whose absorbance can be measured.

The most common spectrophotometric method for determining TPC is the Folin-Ciocalteu assay. mdpi.comscirp.org This method relies on the oxidation of phenolic compounds by the Folin-Ciocalteu reagent, which is a mixture of phosphomolybdic and phosphotungstic acids. mdpi.comredalyc.org In an alkaline medium (typically provided by sodium carbonate), the phenolic compounds reduce the reagent to a blue-colored molybdenum-tungsten complex. mdpi.comredalyc.org The intensity of the blue color, measured spectrophotometrically at a wavelength of around 750-765 nm, is directly proportional to the amount of phenolic compounds present in the sample. mdpi.comredalyc.org The results are usually expressed as gallic acid equivalents (GAE), using gallic acid as a standard for calibration. mdpi.comnih.gov It is important to note that the Folin-Ciocalteu reagent is not entirely specific to phenolic compounds and can react with other reducing substances, such as ascorbic acid. researchgate.net

In the specific context of this compound, a direct spectrophotometric assay has been developed. nih.govigem.org This compound can act as a substrate for the monooxygenase (cresolase) activity of the enzyme tyrosinase. nih.govigem.org The enzymatic reaction can be monitored by recording the depletion of the substrate at its maximum absorption wavelength (λmax). nih.govigem.org This approach allows for a direct and continuous measurement of the enzymatic activity and, by extension, can be used for the quantification of the substrate itself. This method avoids the interferences from reaction intermediates or products that can complicate other assays. nih.govigem.org

Other spectrophotometric methods for phenolic compounds include assays based on the formation of colored complexes with metal ions, such as the aluminum chloride method for flavonoids, which forms a pink-colored flavonoid-aluminum complex in an alkaline medium with an absorbance maximum at 510 nm. redalyc.org While these assays measure specific subclasses of phenolics, the Folin-Ciocalteu method remains the standard for assessing the total phenolic content.

Table 2: Key Parameters of the Folin-Ciocalteu Spectrophotometric Assay

| Parameter | Description | Typical Value/Reagent |

| Principle | Reduction of phosphomolybdic-phosphotungstic acid reagent by phenolics in an alkaline medium to form a blue complex. mdpi.comredalyc.org | Folin-Ciocalteu Reagent |

| Alkalinizing Agent | Creates the necessary pH for the redox reaction to occur. redalyc.org | Sodium Carbonate (Na₂CO₃) Solution mdpi.com |

| Standard Compound | Used to create a calibration curve for quantifying the total phenolic content. nih.gov | Gallic Acid nih.gov |

| Wavelength of Max. Absorbance (λmax) | The wavelength at which the absorbance of the blue complex is measured. mdpi.com | ~750 - 765 nm mdpi.comredalyc.org |

| Output | Results are expressed as equivalents of the standard compound. nih.gov | mg Gallic Acid Equivalents (GAE) per unit of sample nih.gov |

Potential Research Applications and Material Science Relevance of 4 4 Methylphenylazo Phenol

Applications in Optoelectronic Devices and Materials

Azo compounds, including 4-(4-Methylphenylazo)phenol and its derivatives, are investigated for their potential in high-technology fields such as electro-optical devices. iucr.org The interest in these molecules stems from their unique electronic and optical properties, which can be tailored by chemical modification. The extended π-conjugated system in azo compounds can lead to significant nonlinear optical (NLO) properties, making them candidates for materials used in optical switching and data storage. tandfonline.com

Development of Chemical Sensors and Probes (e.g., pH-Responsive Sensors)

The distinct color change of azo compounds in response to varying pH levels makes them excellent candidates for chemical sensors. The phenolic hydroxyl group (-OH) in this compound can undergo deprotonation, altering the electronic structure of the conjugated system and thus its absorption spectrum. This pH-responsive behavior is the fundamental principle behind its use as a pH indicator. sci-hub.boxtugraz.at

The development of sensors often involves immobilizing indicator dyes like this compound onto a solid support or within a polymer matrix. 20.210.105 Researchers have explored creating pH-responsive sensors for applications such as monitoring food freshness in smart packaging. researchgate.net By combining indicators with different pKa values, it is possible to create sensors with a wide dynamic pH range. tugraz.atrsc.org The sensitivity and operational range of these sensors can be fine-tuned by modifying the chemical structure of the dye or by changing the microenvironment, for example, by using surfactant micelles. sci-hub.box The goal is to design robust, sensitive, and discriminating sensory materials for detecting various analytes, including toxic chemicals. 20.210.105mdpi.com

Substrate Activity in Enzyme Kinetics Studies (e.g., Cresolase Reaction of Mushroom Tyrosinase)

In the field of biochemistry, this compound, often abbreviated as MePAPh, serves as a crucial synthetic substrate for studying the kinetics of mushroom tyrosinase (MT). researchgate.netresearchgate.net Tyrosinase is a bifunctional enzyme that catalyzes both the hydroxylation of monophenols to o-diphenols (cresolase activity) and the subsequent oxidation of o-diphenols to o-quinones (catecholase activity). igem.org

The use of MePAPh allows for a direct and continuous spectrophotometric assay of the enzyme's cresolase activity. igem.orgnih.gov The enzymatic hydroxylation of MePAPh can be monitored by recording the depletion of the substrate at its maximum absorption wavelength (λmax), with minimal interference from reaction intermediates or products. igem.orgnih.gov This provides a significant advantage over traditional methods that often rely on indirect measurements. igem.org

Kinetic studies using MePAPh have been instrumental in evaluating the effect of various inhibitors and activators on mushroom tyrosinase. researchgate.netnih.gov For example, researchers have investigated how different xanthate compounds can either inhibit or activate the cresolase activity depending on their concentration. researchgate.netresearchgate.netnih.gov The data obtained from these assays, including Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax), are vital for understanding the enzyme's mechanism and for designing potent new inhibitors. nih.govnih.gov

| Substrate | Km (mM) | Vmax (μM/min) | Relative Vmax/Km |

|---|---|---|---|

| 4-[(4-Methylphenyl)azo]-phenol (MePAPh) | 0.14 | 32.20 | 1.00 |

| 4-(Phenylazo)-phenol (PAPh) | 0.15 | 28.50 | 0.83 |

| 4-[(4-Methoxybenzo)azo]-phenol (MeOBAPh) | 0.12 | 36.30 | 1.32 |

| p-Coumaric acid | 0.24 | 45.40 | 0.82 |

Role in Organometallic Catalysis and Complex Chemistry

Arylazo phenols, the class of compounds to which this compound belongs, are versatile ligands in organometallic chemistry. They can coordinate with various transition metals, such as rhodium (Rh), iridium (Ir), ruthenium (Ru), and copper (Cu), to form stable complexes. ias.ac.inresearchgate.netfigshare.com The reaction of 2-(arylazo)phenols with platinum group metal precursors can lead to the formation of organometallic complexes through the activation of C-H bonds. ias.ac.inresearchgate.netias.ac.in